6-Methyl-2,3-diphenylquinolizinium
Description
6-Methyl-2,3-diphenylquinolizinium is a cationic heterocyclic compound featuring a quinolizinium core (a bicyclic structure with one nitrogen atom) substituted with a methyl group at the 6-position and phenyl groups at the 2- and 3-positions. Key identifiers include:
- CAS Number: 16107-85-0 (Note: This CAS number corresponds to 6-methyl-2,3-diphenylquinoxaline, a structurally distinct neutral compound with two nitrogen atoms in adjacent positions. The nomenclature discrepancy between "quinolizinium" and "quinoxaline" in available data sources requires clarification ).
- Molecular Formula: C₂₁H₁₆N₂ (for the quinoxaline derivative).
Limited pharmacological or physicochemical data are publicly available for this specific compound, necessitating comparisons with structurally related analogs.
Properties
Molecular Formula |
C22H18N+ |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
6-methyl-2,3-diphenylquinolizin-5-ium |
InChI |
InChI=1S/C22H18N/c1-17-9-8-14-20-15-21(18-10-4-2-5-11-18)22(16-23(17)20)19-12-6-3-7-13-19/h2-16H,1H3/q+1 |
InChI Key |
PNUKEUIHMNPWLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=[N+]1C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=[N+]2C=C(C(=CC2=CC=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinazolinone Derivatives
Quinazolinones, such as 2,3-disubstituted quinazolin-4(3H)-ones and 4,6-disubstituted tetrahydroquinazolin-2H-ones, share substitution patterns (e.g., alkyl, aryl, or methoxy groups) that modulate bioactivity:
Structural Contrast :
- Quinolizinium vs. Quinazolinone: The quinolizinium cation lacks the ketone group present in quinazolinones, altering electronic distribution and solubility.
Quinoxaline Derivatives
6-Methyl-2,3-diphenylquinoxaline (CAS 16107-85-0) shares a bicyclic aromatic system with quinolizinium but differs in nitrogen placement and charge:
Functional Implications :
- The cationic charge of quinolizinium may enhance DNA intercalation or protein binding compared to neutral quinoxalines.
- Methyl and phenyl groups in both compounds could similarly influence steric hindrance and π-π stacking interactions.
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